

# Quantitative Response of Wheat Cultivars to Bipolaris sorokiniana and its Toxins

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The susceptibility of wheat cultivars to Bipolaris sorokiniana and its toxins is a critical factor in the development of spot blotch disease. Researchers have quantified these differential responses through various metrics, including disease severity, disease index, and the expression of defense-related genes.

Table 1: Disease Reaction of Wheat Cultivars to Bipolaris sorokiniana Infection



| Cultivar/Genot<br>ype | Resistance/Su<br>sceptibility | Metric               | Value | Reference |
|-----------------------|-------------------------------|----------------------|-------|-----------|
| Anafarta              | Resistant                     | Disease Index        | 1.63  | [1]       |
| Koç-2015              | Resistant                     | Disease Index        | 1.63  | [1]       |
| Aditya                | Resistant                     | Disease Severity     | -     | [2][3]    |
| Altay                 | Resistant                     | -                    | -     | [1]       |
| Chinese Spring        | Resistant                     | -                    | -     | [4]       |
| Chriya3               | Resistant                     | -                    | -     | [4]       |
| Banganga              | Moderately<br>Resistant       | AUDPC                | -     | [2][3]    |
| BL4341                | Moderately<br>Resistant       | AUDPC                | -     | [2][3]    |
| BL4407                | Moderately<br>Resistant       | AUDPC                | -     | [2][3]    |
| Local Genotype        | Moderately<br>Resistant       | AUDPC                | -     | [2][3]    |
| Nenehatun             | Susceptible                   | -                    | -     | [1]       |
| Kırik                 | Susceptible                   | Disease Index        | 7.97  | [1]       |
| Lancer                | Susceptible                   | Disease Index        | >2.17 | [1]       |
| Doğu-88               | Susceptible                   | Disease Index        | >2.17 | [1]       |
| Damla                 | Susceptible                   | -                    | -     | [1]       |
| Agra Local            | Susceptible                   | -                    | -     | [4]       |
| RR-21                 | Susceptible                   | Disease Severity     | 44%   | [2][3]    |
| Kalyansona            | Susceptible                   | Lesion Size<br>(mm²) | 18.5  | [5]       |
| BL-4406               | Moderately<br>Susceptible     | AUDPC                | -     | [2][3]    |



| NL-1190 | Moderately<br>Susceptible | AUDPC | - | [2][3] |
|---------|---------------------------|-------|---|--------|
| NL-297  | Moderately<br>Susceptible | AUDPC | - | [2][3] |
| NL-971  | Moderately<br>Susceptible | AUDPC | - | [2][3] |

AUDPC: Area Under the Disease Progress Curve. A dash (-) indicates that a specific value was not provided in the source material, although the qualitative classification was mentioned.

Table 2: Differential Expression of Defense-Related Genes in Resistant (Anafarta) vs. Susceptible (Nenehatun) Cultivars upon B. sorokiniana Infection



| Gene | Function                         | Expression Change in Resistant (Anafarta) | Expression Change in Susceptible (Nenehatun)      | Reference |
|------|----------------------------------|---|---|-----------|
| PR1  | Pathogenesis-<br>Related Protein | Upregulated                               | Significantly Upregulated (higher than resistant) | [1]       |
| PR2  | Pathogenesis-<br>Related Protein | Upregulated                               | Upregulated                                       | [1]       |
| PR3  | Pathogenesis-<br>Related Protein | Upregulated                               | Upregulated                                       | [1]       |
| PR5  | Pathogenesis-<br>Related Protein | Upregulated                               | Upregulated                                       | [1]       |
| PR10 | Pathogenesis-<br>Related Protein | Upregulated                               | Upregulated                                       | [1]       |
| PAL  | Phenylalanine<br>Ammonia-Lyase   | Upregulated                               | Upregulated                                       | [1]       |
| CAT  | Catalase                         | Upregulated                               | Upregulated                                       | [1]       |
| SOD  | Superoxide<br>Dismutase          | Upregulated                               | Upregulated                                       | [1]       |
| APX  | Ascorbate<br>Peroxidase          | Upregulated                               | Upregulated                                       | [1]       |

Note: While all listed genes were upregulated in both cultivars at different time points post-infection, the induction was generally more pronounced in the susceptible cultivar.[1]

## **Experimental Protocols**

The following are summaries of methodologies employed in the cited research to assess the differential responses of wheat cultivars.



### **Inoculation and Disease Assessment**

This protocol was used to evaluate the host suitability of different wheat cultivars to Bipolaris sorokiniana.

- Pathogen Preparation: The fungus Bipolaris sorokiniana is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).[2] Spore suspensions are prepared by flooding the culture plates with sterile water and adjusting the concentration (e.g., 1.45 × 10<sup>6</sup> CFU mL<sup>-1</sup>).
   [4]
- Plant Material and Inoculation: Wheat cultivars are grown in pots under controlled greenhouse conditions. At a specific growth stage (e.g., 45 days after sowing), the plants are inoculated by spraying the spore suspension.[4]
- Incubation: Inoculated plants are kept in a high-humidity environment (e.g., a moist chamber) at a suitable temperature (e.g., 23°C) for a defined period (e.g., 12 days) to facilitate infection.[6]
- Disease Scoring: Disease severity is evaluated using a rating scale (e.g., 1-9 scale), where
  lower scores indicate resistance and higher scores indicate susceptibility.[6] The Area Under
  the Disease Progress Curve (AUDPC) can also be calculated to represent disease
  development over time.[2][3]

### **Bipolaroxin Infiltration Assay**

This protocol assesses the direct effect of **Bipolaroxin** on wheat leaves.

- Toxin Preparation: **Bipolaroxin** can be partially purified from culture filtrates of B. sorokiniana or chemically synthesized.[4] Different concentrations of the toxin are prepared in a suitable buffer (e.g., 25, 50, 75, 100 ng mL<sup>-1</sup>).[4]
- Plant Material: Leaves of contrasting wheat cultivars (resistant and susceptible) are used.[4]
- Infiltration: The toxin solution is infiltrated into the leaves. This can be done using a syringe without a needle.[7]
- Observation: The development of symptoms, such as yellowing or necrotic lesions, is observed and recorded over time.[4] The severity of symptoms can be correlated with the



cultivar's sensitivity to the toxin.[7]

### **Gene Expression Analysis by qPCR**

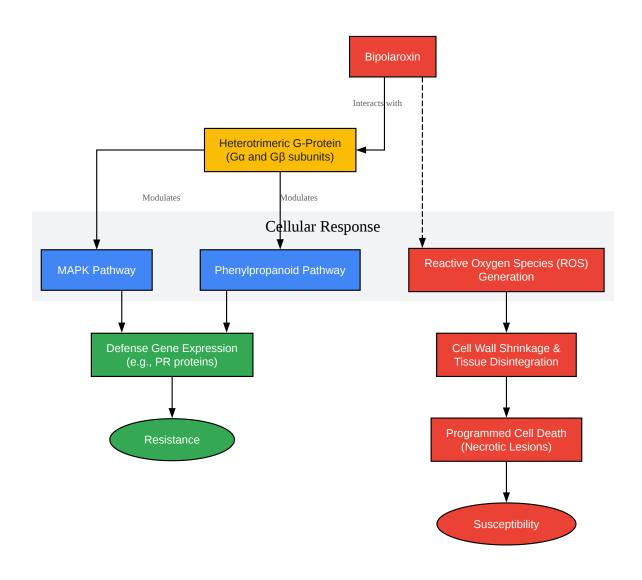
This method is used to quantify the expression levels of defense-related genes in response to infection or toxin treatment.

- Sample Collection: Leaf samples are collected from both control and treated (inoculated or toxin-infiltrated) plants at different time points post-treatment (e.g., 3, 5, and 8 days).[1]
- RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf tissues, and its
  quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA
  template.
- Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for the target defense genes (e.g., PR1, PAL) and a reference gene for normalization. The relative expression levels are calculated using methods like the 2-ΔΔCT method.[1][6]

# Signaling Pathways and Experimental Workflows Proposed Bipolaroxin Interaction and Downstream Signaling

**Bipolaroxin** is known to interact with cellular components, leading to a cascade of events that result in cell death in susceptible cultivars. One proposed mechanism involves the interaction with heterotrimeric G-proteins, which are crucial for signal transduction in plants.[4][8]





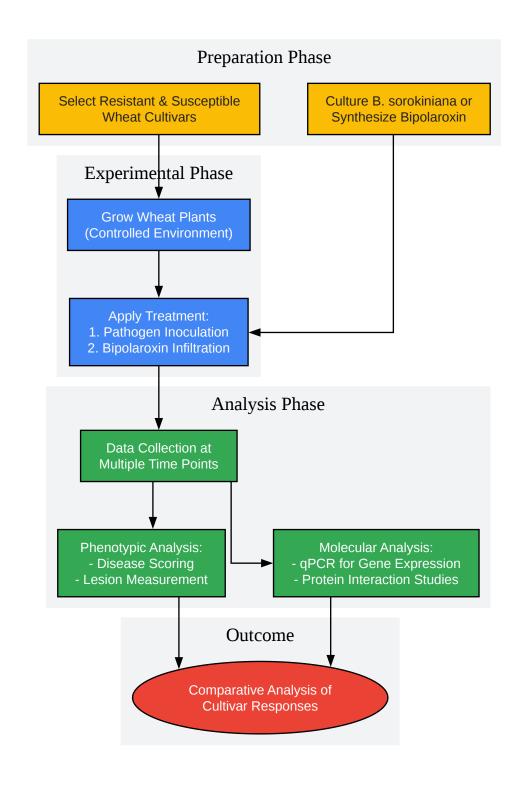
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Caption: Proposed signaling cascade initiated by **Bipolaroxin** interaction in wheat.

# **Experimental Workflow for Comparing Cultivar Responses**

The following diagram illustrates a typical workflow for investigating the differential response of wheat cultivars to **Bipolaroxin**.





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Caption: General workflow for assessing wheat cultivar responses to **Bipolaroxin**.

In conclusion, the response of wheat cultivars to **Bipolaroxin** is a complex process involving the differential regulation of defense-related genes and varying levels of cellular damage.



Resistant cultivars appear to mount a more effective and timely defense response, whereas susceptible cultivars exhibit more significant upregulation of certain defense genes, which may be indicative of a more severe stress response, leading to greater tissue damage and disease symptoms. Further research into the specific molecular interactions between **Bipolaroxin** and host targets in a wider range of wheat germplasm is essential for developing durable resistance to spot blotch disease.

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